molecular formula C14H30N2O4Si B14450856 N-[3-(Triethoxysilyl)propyl]-L-prolinamide CAS No. 72947-47-8

N-[3-(Triethoxysilyl)propyl]-L-prolinamide

Cat. No.: B14450856
CAS No.: 72947-47-8
M. Wt: 318.48 g/mol
InChI Key: ZOVDFFOIWBSETC-ZDUSSCGKSA-N
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Description

N-[3-(Triethoxysilyl)propyl]-L-prolinamide: is an organosilicon compound that combines the properties of both silicon and organic molecules It is characterized by the presence of a triethoxysilyl group attached to a propyl chain, which is further connected to an L-prolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Triethoxysilyl)propyl]-L-prolinamide typically involves the reaction of 3-aminopropyltriethoxysilane with L-proline. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions. The process involves the formation of an amide bond between the amino group of the silane and the carboxyl group of L-proline .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[3-(Triethoxysilyl)propyl]-L-prolinamide can undergo various chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds, which are essential in the formation of siloxane networks.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles[][2].

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Condensation: Often facilitated by acidic or basic catalysts.

    Substitution: Requires nucleophiles such as amines or alcohols under mild conditions[][2].

Major Products Formed:

    Siloxane Networks: Formed through hydrolysis and condensation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions[][2].

Scientific Research Applications

Chemistry: N-[3-(Triethoxysilyl)propyl]-L-prolinamide is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials and functionalized surfaces[3][3].

Biology: In biological research, this compound is used to modify surfaces for cell culture applications. It can improve the biocompatibility and functionality of biomaterials[3][3].

**Medicine:

Properties

CAS No.

72947-47-8

Molecular Formula

C14H30N2O4Si

Molecular Weight

318.48 g/mol

IUPAC Name

(2S)-N-(3-triethoxysilylpropyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C14H30N2O4Si/c1-4-18-21(19-5-2,20-6-3)12-8-11-16-14(17)13-9-7-10-15-13/h13,15H,4-12H2,1-3H3,(H,16,17)/t13-/m0/s1

InChI Key

ZOVDFFOIWBSETC-ZDUSSCGKSA-N

Isomeric SMILES

CCO[Si](CCCNC(=O)[C@@H]1CCCN1)(OCC)OCC

Canonical SMILES

CCO[Si](CCCNC(=O)C1CCCN1)(OCC)OCC

Origin of Product

United States

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